molecular formula C8H8N2O2S B1270088 N-(1,3-benzodioxol-5-yl)thiourea CAS No. 65069-55-8

N-(1,3-benzodioxol-5-yl)thiourea

Cat. No.: B1270088
CAS No.: 65069-55-8
M. Wt: 196.23 g/mol
InChI Key: FEDOVBDZDYIYDD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)thiourea is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Investigations

N-(1,3-benzodioxol-5-yl)thiourea has been explored for its molecular geometry using density functional theory (DFT). This includes analyzing vibrational frequencies, polarizability, and thermodynamical parameters. The research by Ragamathunnisa M, Revathi M, and Jasmine Vasantha Rani E (2015) in the Journal of Advanced Applied Scientific Research delves into the electronic structure and spectra of this compound, highlighting its potential for spectral detection technology (Ragamathunnisa M et al., 2015).

Anticancer Activity

Significant research has been conducted on the anticancer properties of this compound derivatives. A study by R. A. Al-Harbi, M. El-Sharief, and S. Abbas (2019) in Bioorganic Chemistry demonstrated that certain derivatives exhibit notable antitumor activity against various cancer cell lines, outperforming standard drugs in some cases (Al-Harbi et al., 2019). Similarly, S. Abbas et al. (2020) in the European Journal of Medicinal Chemistry found that new derivatives bearing a benzodioxole moiety showed significant cytotoxic effects, with potential as anticancer agents (Abbas et al., 2020).

Safety and Hazards

The safety data sheet for “N-(1,3-benzodioxol-5-yl)thiourea” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Future Directions

The future directions for “N-(1,3-benzodioxol-5-yl)thiourea” could involve further exploration of its potential anticancer properties . These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Properties

IUPAC Name

1,3-benzodioxol-5-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-8(13)10-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDOVBDZDYIYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362989
Record name N-2H-1,3-Benzodioxol-5-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65069-55-8
Record name N-1,3-Benzodioxol-5-ylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65069-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2H-1,3-Benzodioxol-5-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dioxaindan-5-yl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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